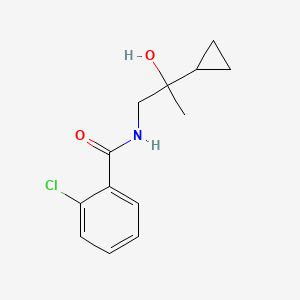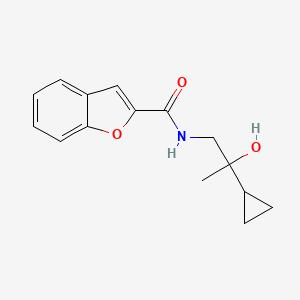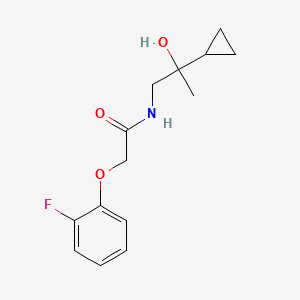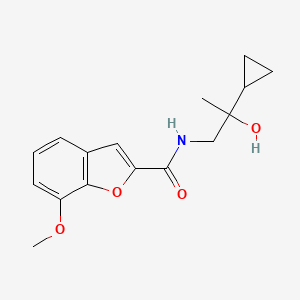
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, also known as 4-methyl-5-phenyl-2-oxazol-3-yl-1H-pyrrole-2-carboxamide, is a heterocyclic compound that has been studied for its potential application in a variety of scientific fields. It is an organic compound with a molecular formula of C14H13N3O2. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 217-218°C.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other organic compounds. It has also been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as a potential treatment for diseases such as cancer and Alzheimer’s disease.
Mecanismo De Acción
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been studied for its potential mechanism of action. Studies have shown that the compound is able to block the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. By blocking the activity of this enzyme, the compound is able to reduce inflammation and pain. Additionally, studies have shown that the compound is able to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been studied for its potential biochemical and physiological effects. Studies have shown that the compound is able to reduce inflammation and pain by blocking the activity of cyclooxygenase-2 (COX-2) enzyme. Additionally, the compound has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as a treatment for Alzheimer’s disease, as well as for its potential antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several advantages and limitations for use in laboratory experiments. One of the advantages of using this compound is that it is relatively easy to synthesize, and can be synthesized in a three-step process. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using this compound is that it is not very soluble in water, and therefore must be used in an organic solvent.
Direcciones Futuras
The potential applications of N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are vast, and there are many potential future directions for research. One potential future direction for research is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as a treatment for cancer or Alzheimer’s disease. Furthermore, further research could be conducted to explore the potential biochemical and physiological effects of this compound, as well as its potential antioxidant and neuroprotective effects. Finally, further research could be conducted to explore the potential uses of this compound as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other organic compounds.
Métodos De Síntesis
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is synthesized using a three-step process. The first step involves the reaction of 2-amino-5-methyl-1,3-oxazole with ethyl chloroacetate in the presence of a base, such as sodium ethoxide. The second step involves the reaction of the resulting product with phenylmagnesium bromide, followed by the reaction of the resulting product with acetic anhydride. The final step involves the reaction of the resulting product with anhydrous sodium acetate.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-11-14(18-21-12)17-16(20)15(19-9-5-6-10-19)13-7-3-2-4-8-13/h2-11,15H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXCUHPTFJSCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)
![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)



![2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488474.png)
![2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488477.png)

![1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one](/img/structure/B6488483.png)
![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one](/img/structure/B6488489.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6488494.png)

![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6488508.png)